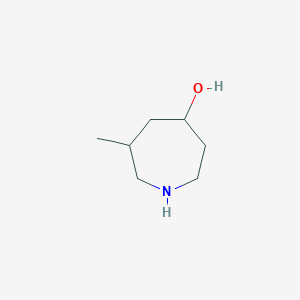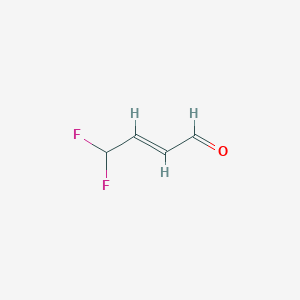
(E)-4,4-Difluorobut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorobut-2-enal is an organic compound with the molecular formula C4H4F2O It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a but-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorobut-2-enal typically involves the introduction of fluorine atoms into a but-2-enal precursor. One common method is the fluorination of but-2-enal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of 4,4-difluorobut-2-enal may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4,4-Difluorobutanoic acid.
Reduction: 4,4-Difluorobutan-2-ol.
Substitution: Various substituted but-2-enal derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluorobut-2-enal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluorobut-2-enal involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorobutanal: Similar structure but lacks the double bond.
4,4-Difluorobut-2-ynal: Contains a triple bond instead of a double bond.
4-Fluorobut-2-enal: Contains only one fluorine atom.
Uniqueness
4,4-Difluorobut-2-enal is unique due to the presence of two fluorine atoms at the fourth carbon position, which significantly affects its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C4H4F2O |
|---|---|
Molecular Weight |
106.07 g/mol |
IUPAC Name |
(E)-4,4-difluorobut-2-enal |
InChI |
InChI=1S/C4H4F2O/c5-4(6)2-1-3-7/h1-4H/b2-1+ |
InChI Key |
ZKQLGRZATMHQAB-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(F)F)\C=O |
Canonical SMILES |
C(=CC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


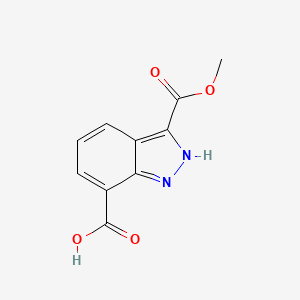
![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
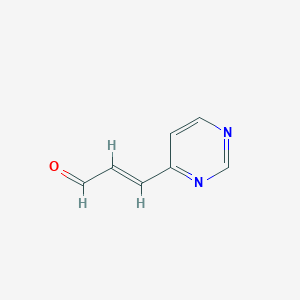
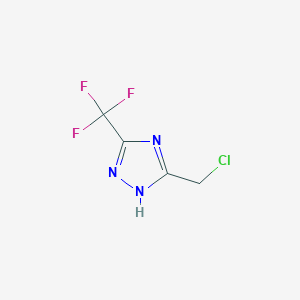
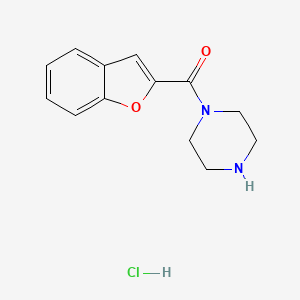

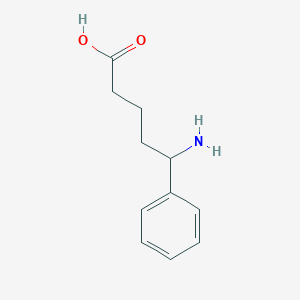
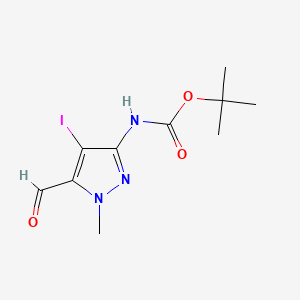
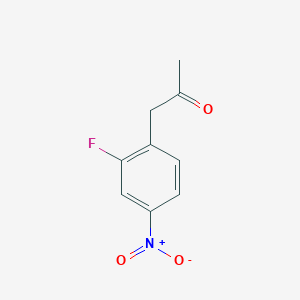
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
